molecular formula C20H18Cl2N4O B11285134 1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11285134
M. Wt: 401.3 g/mol
InChI Key: PGUAQQBKKAOOLI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with chlorophenyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to electrophilic substitution reactions to introduce the chlorophenyl groups.

    Coupling with piperazine: The final step involves coupling the substituted pyrazole with piperazine under conditions that may include the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler analog with similar structural features.

    4-(4-Chlorophenyl)-1H-pyrazole: Shares the pyrazole ring with chlorophenyl substitution.

Uniqueness: 1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C20H18Cl2N4O

Molecular Weight

401.3 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C20H18Cl2N4O/c21-15-6-4-14(5-7-15)18-13-19(24-23-18)20(27)26-10-8-25(9-11-26)17-3-1-2-16(22)12-17/h1-7,12-13H,8-11H2,(H,23,24)

InChI Key

PGUAQQBKKAOOLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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